![molecular formula C15H14ClNO2S B2702497 N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzamide CAS No. 2034492-88-9](/img/structure/B2702497.png)
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzamide
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Description
“N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzamide” is a complex chemical compound. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is confirmed by Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) . These techniques provide detailed information about the molecular structure and the nature of the chemical bonds in the compound.Scientific Research Applications
- Additionally, compound S4 displayed excellent antifungal activity against Candida albicans and Aspergillus niger (MIC = 0.91 µM/ml) .
- Compound S4 and S6 showed remarkable antioxidant activity, with IC50 values of 48.45 and 45.33, respectively, compared to ascorbic acid (standard drug) .
- Compound S8 exhibited effective cytotoxic activity against human lung cancer cells (A-549) at a dose of 10^(-4) M, comparable to the standard drug adriamycin .
Antimicrobial Activity
Antioxidant Properties
Anticorrosion Efficiency
Anticancer Activity
Heterocyclic Chemistry
Pharmaceutical Applications
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-10(18)14-6-5-13(20-14)7-8-17-15(19)11-3-2-4-12(16)9-11/h2-6,9H,7-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWQTLJLHYSWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzamide |
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